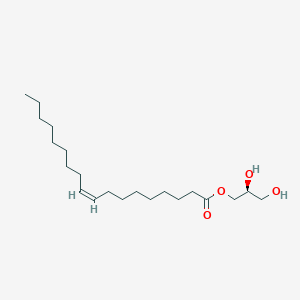

1-Oleoyl-sn-glycerol

描述

(2s)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate is a natural product found in Melia azedarach, Oryza sativa, and other organisms with data available.

属性

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-QJRAZLAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(18:1(9Z)/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

129784-87-8 | |

| Record name | MG(18:1(9Z)/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of 1-Oleoyl-sn-glycerol in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Oleoyl-sn-glycerol is a specific mono-unsaturated diacylglycerol (DAG) that plays a crucial role as a second messenger in a multitude of cellular signaling pathways and serves as a key intermediate in lipid metabolism. The precise regulation of its synthesis and degradation is vital for maintaining cellular homeostasis, and dysregulation is implicated in various pathological conditions, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in mammalian cells, detailed experimental protocols for its study, and insights into its downstream signaling and regulatory mechanisms.

Core Biosynthesis Pathways

The biosynthesis of this compound in mammalian cells primarily occurs through two major pathways: the de novo synthesis pathway (also known as the Kennedy pathway) and the hydrolysis of membrane phospholipids.

De Novo Synthesis Pathway

The de novo pathway builds this compound from glycerol-3-phosphate and fatty acyl-CoAs in the endoplasmic reticulum and outer mitochondrial membrane.

Step 1: Acylation of Glycerol-3-Phosphate Glycerol-3-phosphate is acylated at the sn-1 position by a member of the glycerol-3-phosphate acyltransferase (GPAT) family of enzymes, utilizing a fatty acyl-CoA. For the synthesis of this compound, this step would ideally involve the incorporation of an oleoyl group. However, mitochondrial GPAT isoforms generally show a preference for saturated fatty acyl-CoAs, which may contribute to the asymmetric distribution of fatty acids in glycerophospholipids[1]. Microsomal GPATs, on the other hand, can utilize a broader range of acyl-CoAs.

-

Enzyme: Glycerol-3-phosphate acyltransferase (GPAT)

-

Substrates: Glycerol-3-phosphate, Oleoyl-CoA

-

Product: 1-Oleoyl-sn-glycero-3-phosphate (lysophosphatidic acid - LPA)

Step 2: Acylation of Lysophosphatidic Acid The resulting 1-Oleoyl-sn-glycero-3-phosphate is then acylated at the sn-2 position by a 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) to form phosphatidic acid (PA). The substrate specificity of AGPAT isoforms is a key determinant of the final fatty acid composition of the DAG.

-

Enzyme: 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT)

-

Substrates: 1-Oleoyl-sn-glycero-3-phosphate, various acyl-CoAs

-

Product: 1-Oleoyl-2-acyl-sn-glycero-3-phosphate (phosphatidic acid - PA)

Step 3: Dephosphorylation of Phosphatidic Acid Finally, the phosphate group is removed from phosphatidic acid by a phosphatidic acid phosphatase (PAP), also known as lipin, to yield this compound. This is a critical regulatory step in glycerolipid synthesis[2].

-

Enzyme: Phosphatidic acid phosphatase (PAP/Lipin)

-

Substrate: 1-Oleoyl-2-acyl-sn-glycero-3-phosphate

-

Product: 1-Oleoyl-2-acyl-sn-glycerol

Hydrolysis of Membrane Phospholipids

A rapid and significant source of diacylglycerols, including this compound, is the hydrolysis of membrane phospholipids by phospholipase C (PLC) enzymes. This pathway is a cornerstone of cellular signal transduction.

Step 1: Activation of Phospholipase C Upon stimulation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), various isoforms of PLC are activated.

Step 2: Hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) Activated PLC translocates to the plasma membrane and cleaves PIP2, a minor but crucial membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol[3][4]. If the PIP2 molecule contains an oleoyl group at the sn-1 or sn-2 position, the resulting DAG will be an oleoyl-containing species. For instance, hydrolysis of 1-stearoyl-2-oleoyl-phosphatidylinositol 4,5-bisphosphate would yield 1-stearoyl-2-oleoyl-sn-glycerol.

-

Enzyme: Phospholipase C (PLC)

-

Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2) containing an oleoyl group

-

Products: Inositol 1,4,5-trisphosphate (IP3), 1-acyl-2-oleoyl-sn-glycerol or 1-oleoyl-2-acyl-sn-glycerol

Metabolic Fates of this compound

Once synthesized, this compound can be directed into several metabolic pathways:

-

Triacylglycerol (TAG) Synthesis: It can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols for energy storage in lipid droplets.

-

Phospholipid Synthesis: It can be converted back to phosphatidic acid by diacylglycerol kinases (DGKs), re-entering the glycerolipid synthesis pathway.

-

Degradation: It can be hydrolyzed by monoacylglycerol lipase (MAGL) to release oleic acid and glycerol.

-

Signaling: It can act as a signaling molecule to activate downstream effector proteins.

Quantitative Data

Quantitative data on the enzymes involved in this compound biosynthesis is crucial for understanding the kinetics and regulation of these pathways. The following tables summarize available data.

| Enzyme | Mammalian Source | Substrate(s) | Km | Vmax | Reference(s) |

| GPAT1 | Rat Liver Mitochondria | Oleoyl-CoA | 31.2 µM (apparent) | ~25% of Palmitoyl-CoA | [5] |

| AGPAT3 | Human (recombinant) | 1-Oleoyl-LPA | 15.2 ± 2.1 µM | 6.35 ± 0.5 nmol/min/mg | |

| AGPAT5 | Human (recombinant) | 1-Oleoyl-LPA | 21.3 ± 3.5 µM | 2.42 ± 0.2 nmol/min/mg | |

| PLCγ1 | Bovine Brain | Inositol 1,2-cyclic phosphate | ~15 mM | - | |

| DGAT2 | Human (recombinant) | - | - | - |

| Metabolite | Cell/Tissue Type | Concentration | Reference(s) |

| Oleoyl-CoA | MCF7 cells | High abundance | |

| Oleoyl-CoA | RAW264.7 cells | Major species | |

| Total DAGs | Livers of db/db mice | ~9-fold increase vs. lean | |

| Lactoyl-CoA | Mouse Heart | 0.0172 pmol/mg wet weight |

Signaling Pathways

This compound is a potent signaling molecule that activates a variety of downstream effectors, leading to diverse cellular responses.

Protein Kinase C (PKC) Dependent Signaling

The most well-characterized function of DAG is the activation of conventional and novel isoforms of Protein Kinase C (PKC). Upon binding of DAG, PKC translocates to the plasma membrane, where it is fully activated. Activated PKC then phosphorylates a wide array of substrate proteins, regulating processes such as cell proliferation, differentiation, apoptosis, and migration.

RasGRP-Mediated Ras Activation

This compound can also activate Ras GTPases through the recruitment and activation of Ras guanyl nucleotide-releasing proteins (RasGRPs). RasGRPs contain a DAG-binding C1 domain, and their translocation to the plasma membrane upon DAG binding facilitates the activation of Ras, a key regulator of cell growth and proliferation.

TRP Channel Activation

Certain Transient Receptor Potential (TRP) channels, particularly members of the TRPC (Canonical) and TRPV (Vanilloid) subfamilies, can be activated by DAGs, including this compound analogs. This activation leads to an influx of cations, primarily Ca2+ and Na+, which can modulate membrane potential and trigger various calcium-dependent signaling events.

Experimental Protocols

Lipid Extraction from Mammalian Cells for LC-MS/MS Analysis

This protocol is adapted from the Folch method and is suitable for the extraction of diacylglycerols from cultured mammalian cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), ice-cold

-

Chloroform (LC-MS grade), ice-cold

-

0.9% NaCl solution, ice-cold

-

Internal standard (e.g., a deuterated or odd-chain DAG)

-

Glass centrifuge tubes

-

Nitrogen gas evaporator

Procedure:

-

Aspirate the culture medium and wash the adherent cells twice with ice-cold PBS.

-

Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

-

Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet.

-

Add the internal standard.

-

Vortex vigorously for 2 minutes to lyse the cells and extract the lipids.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1 v/v).

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatography:

-

Column: A reverse-phase C18 column suitable for lipid analysis.

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A suitable gradient from a majority of mobile phase A to a majority of mobile phase B to elute the diacylglycerols.

-

Flow Rate: Optimized for the column dimensions.

-

Column Temperature: 40-50°C.

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments.

-

MRM Transitions:

-

Precursor Ion: [M+NH4]+ adduct of this compound.

-

Product Ion: A characteristic fragment ion resulting from the neutral loss of the oleoyl group and ammonia.

-

-

Quantification: Generate a standard curve using a synthetic this compound standard and the internal standard to calculate the absolute concentration in the samples.

Phospholipase C (PLC) Activity Assay

This is a representative protocol for a colorimetric PLC assay.

Materials:

-

PLC Assay Kit (commercially available, e.g., from Sigma-Aldrich or Abcam)

-

Cell lysate or purified PLC enzyme

-

96-well microplate

-

Microplate reader

Procedure (based on a generic kit):

-

Prepare cell lysates according to the kit's instructions.

-

Prepare a standard curve using the provided standard.

-

Add samples and standards to the wells of the 96-well plate.

-

Prepare the reaction mix containing the PLC substrate (e.g., a chromogenic analog of phosphatidylcholine).

-

Add the reaction mix to each well to initiate the reaction.

-

Incubate the plate at the recommended temperature for the specified time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the PLC activity based on the standard curve.

Diacylglycerol Kinase (DGK) Activity Assay

This protocol outlines a fluorometric assay for DGK activity.

Materials:

-

DGK Activity Assay Kit (commercially available, e.g., from Cell Biolabs)

-

Cell lysate or purified DGK enzyme

-

96-well black microplate

-

Fluorescence microplate reader

Procedure (based on a generic kit):

-

Prepare cell lysates as per the kit's instructions.

-

Prepare a standard curve for phosphatidic acid.

-

In the wells of the microplate, combine the DAG substrate, kinase buffer, and the sample or positive control.

-

Incubate to allow the DGK in the sample to phosphorylate the DAG substrate to phosphatidic acid.

-

Add a lipase solution to hydrolyze the phosphatidic acid to glycerol-3-phosphate.

-

Add a detection enzyme mixture containing glycerol-3-phosphate oxidase, which will produce hydrogen peroxide.

-

The hydrogen peroxide then reacts with a fluorometric probe to generate a fluorescent signal.

-

Measure the fluorescence with an excitation wavelength around 530-560 nm and an emission wavelength around 585-595 nm.

-

Determine the DGK activity by comparing the fluorescence of the samples to the standard curve.

Regulation of Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to ensure appropriate cellular responses.

Transcriptional Regulation

-

GPATs: The expression of GPAT isoforms is regulated by various transcription factors. For instance, GPAT1 expression is induced by Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in response to insulin, promoting lipid synthesis. Peroxisome proliferator-activated receptor γ (PPARγ) has been shown to increase the mRNA expression of GPAT3.

-

AGPATs and other enzymes: The transcriptional regulation of other key enzymes is an active area of research.

Post-Translational Modification

-

Phosphorylation: The activity of several enzymes in the pathway is modulated by phosphorylation. For example, PLCγ1 is activated by tyrosine phosphorylation downstream of receptor tyrosine kinase activation. GPAT1 activity can be regulated by phosphorylation in response to insulin and AMPK.

-

Other Modifications: Other post-translational modifications, such as ubiquitination and sumoylation, may also play a role in regulating the stability and activity of these enzymes.

Allosteric Regulation

-

Product Inhibition/Activation: Some enzymes in the pathway are allosterically regulated by their products or other lipids. For instance, diacylglycerol kinase epsilon (DGKε) can be inhibited by its product, phosphatidic acid. Conversely, some phosphatidic acid phosphatases can be allosterically activated by anionic phospholipids.

Diagrams

Caption: De Novo Biosynthesis Pathway of this compound.

Caption: Hydrolysis Pathway for this compound Generation.

Caption: Downstream Signaling of this compound.

Caption: Workflow for this compound Quantification.

References

- 1. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fat-regulating phosphatidic acid phosphatase: a review of its roles and regulation in lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Determinants of the Transient Receptor Potential 1 (TRPV1) Channel Activation by Phospholipid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Capacitative and 1-oleyl-2-acetyl-sn-glycerol-activated Ca(2+) entry distinguished using adenylyl cyclase type 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 1-Oleoyl-sn-glycerol

An In-depth Technical Guide to the Physicochemical Properties of 1-Oleoyl-sn-glycerol

Introduction

This compound, also known as 1-monoolein, is a monoacylglycerol consisting of a glycerol molecule esterified with the unsaturated fatty acid, oleic acid, at the sn-1 position. As a key intermediate in lipid metabolism, it plays a significant role in various biological processes, including energy storage and cell signaling.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its involvement in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and lipidomics.

Physicochemical Properties of this compound

The physicochemical characteristics of this compound are fundamental to understanding its behavior in both biological and chemical systems. These properties have been determined through a combination of experimental measurements and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₀O₄ | [2][3] |

| Molecular Weight | 356.54 g/mol | [2][3] |

| Physical Form | Waxy White Solid | |

| Boiling Point | 483.3 ± 35.0 °C (Predicted) | |

| Density | 0.969 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.16 ± 0.20 (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage Temperature | -20°C |

Experimental Protocols

The determination of the physicochemical properties of lipids such as this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Solubility

The solubility of lipids is determined by testing their ability to dissolve in various solvents.

-

Sample Preparation : A small, accurately weighed amount of this compound is placed into a series of test tubes.

-

Solvent Addition : A measured volume of a specific solvent (e.g., water, ethanol, chloroform) is added to each test tube.

-

Mixing : The tubes are agitated vigorously, often using a vortex mixer, for a set period to ensure thorough mixing.

-

Observation : The tubes are then allowed to stand, and the mixture is observed for signs of dissolution or the formation of separate phases. Lipids like this compound are generally insoluble in polar solvents like water but show solubility in non-polar organic solvents.

Determination of Melting and Crystallization Characteristics using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal properties of lipids.

-

Sample Preparation : A small sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Calibration : The DSC instrument is calibrated using a standard with a known melting point, such as indium.

-

Thermal Program : The sample is subjected to a controlled temperature program. For melting point determination, the sample is heated at a constant rate (e.g., 2°C/min) over a specified temperature range (e.g., -50°C to 60°C) under an inert nitrogen atmosphere.

-

Data Analysis : The heat flow to the sample is measured as a function of temperature. The melting point is determined from the peak of the endothermic transition in the resulting DSC thermogram. The software associated with the instrument is used to analyze the melting and crystallization profiles.

The workflow for determining thermal properties using DSC is illustrated below.

Signaling Pathways Involving Monoacylglycerols

Monoacylglycerols like this compound are important signaling molecules. While this compound itself is a monoacylglycerol, the structurally related diacylglycerol (DAG) analogs, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), are well-characterized activators of Protein Kinase C (PKC), a key enzyme in many signal transduction cascades. OAG is often used experimentally to mimic the effects of endogenous diacylglycerols.

The hydrolysis of monoacylglycerols is catalyzed by monoacylglycerol lipase (MAGL). This reaction releases free fatty acids and glycerol. The fatty acids can then be used for energy or as precursors for other signaling molecules. The endocannabinoid 2-arachidonoylglycerol (2-AG) is a key monoacylglycerol that is hydrolyzed by MAGL, and its breakdown products have significant signaling roles.

Protein Kinase C (PKC) Activation Pathway

The activation of PKC by diacylglycerol is a critical step in cellular signaling. OAG, as a DAG analog, can permeate cell membranes and activate calcium-dependent PKC isoforms. This activation leads to a cascade of downstream cellular responses.

Monoacylglycerol Lipase (MAGL) Metabolic Pathway

Monoacylglycerol lipase (MAGL) plays a crucial role in terminating the signaling of endocannabinoids like 2-arachidonoylglycerol (2-AG) and in regulating the levels of monoacylglycerols. The hydrolysis of monoacylglycerols by MAGL yields glycerol and a free fatty acid, such as arachidonic acid from 2-AG, which is a precursor for prostaglandins and other inflammatory mediators.

Conclusion

This compound possesses distinct physicochemical properties that dictate its biological function and applicability in various research and industrial settings. Its role as a metabolic intermediate and its structural similarity to important signaling molecules like diacylglycerols underscore its significance in lipid biochemistry. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for professionals engaged in lipid-related research and development. Further investigation into the specific biological activities of this compound will continue to illuminate its role in health and disease.

References

An In-Depth Technical Guide to 1-Oleoyl-sn-glycerol: Natural Sources, Abundance, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-sn-glycerol, a monoacylglycerol (MAG), is a pivotal intermediate in lipid metabolism and an emerging bioactive lipid with significant roles in cellular signaling. This technical guide provides a comprehensive overview of the natural sources, abundance, and biological functions of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. This document details experimental protocols for its extraction and quantification and visualizes its key signaling pathways.

Natural Sources and Abundance of this compound

This compound is found in a variety of biological matrices, arising from the breakdown of more complex lipids such as triglycerides and phospholipids. While it is a less abundant lipid species compared to its diacyl and triacyl counterparts, its presence and concentration are critical for various physiological processes.

Abundance in Animal Tissues

Quantitative data for this compound specifically is limited in publicly available literature. However, studies on monoacylglycerol (MAG) content in various tissues provide an estimate of its potential presence. Monoacylglycerols are generally found at very low levels in human plasma and organ tissues, necessitating highly sensitive analytical methods for their detection.[1]

| Tissue/Fluid | Organism | Total Monoacylglycerol Concentration | Specific this compound Data | Reference |

| Human Plasma | Human | < 3% of total acylglycerols (fasting) | Not specified | [2] |

| Adipose Tissue | Human | Interstitial glycerol: 170 ± 21 µM (lean) to 282 ± 28 µM (obese) | Not specified | [3] |

| Brain | Human | Not specified | Present, but concentration not detailed | [4][5] |

Note: The data presented for human plasma and adipose tissue represent total monoacylglycerol or glycerol content and not specifically this compound. Further targeted lipidomic studies are required to determine the precise concentration of this specific monoacylglycerol.

Abundance in Food Sources

This compound is a component of various food products, particularly those rich in oleic acid. Its presence is often the result of enzymatic hydrolysis of triglycerides during processing or digestion.

| Food Source | Typical Monoacylglycerol Content | Specific this compound Data | Reference | |---|---|---|---|---| | Olive Oil | Comprises a small fraction of total lipids | Present, but quantitative data is not readily available. 2-oleoyl glycerol is present in all tested cooking oils. | | | Meat Products | Variable, dependent on fat content and processing | Positional distribution of fatty acids in 2-monoacylglycerols has been studied for species identification. | | | Dairy Products | Variable | Not specified | |

Note: The table highlights the general presence of monoacylglycerols in these food sources. Specific quantification of this compound requires dedicated analytical methods.

Biological Significance and Signaling Pathways

This compound is not merely a metabolic intermediate but also an active signaling molecule that modulates the function of various proteins, thereby influencing a range of cellular processes.

Activation of Protein Kinase C (PKC)

A primary and well-documented role of this compound and its analogs, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), is the activation of Protein Kinase C (PKC) isoforms. PKC is a family of serine/threonine kinases that play crucial roles in signal transduction pathways governing cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on diacylglycerol (DAG), and this compound can mimic this effect.

The activation of PKC by this compound involves its binding to the C1 domain of the enzyme, leading to a conformational change that relieves autoinhibition and initiates the phosphorylation of downstream target proteins. Different PKC isoforms can exhibit varying sensitivities and responses to different diacylglycerol molecular species.

Modulation of Transient Receptor Potential (TRP) Channels

This compound and its analogs have been shown to modulate the activity of Transient Receptor Potential (TRP) channels, a diverse family of ion channels involved in sensory perception and cellular signaling. Specifically, members of the TRPC (Canonical) subfamily, such as TRPC3 and TRPC6, can be directly activated by diacylglycerols, including OAG, in a PKC-independent manner. This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which can trigger various cellular responses.

However, the regulation of TRP channels by DAGs can be complex. For instance, while TRPC3 is activated by OAG, TRPC4 and TRPC5 channels are inhibited by DAG in a PKC-dependent manner, suggesting a feedback mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Oleoyl-sn-glycerol in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-sn-glycerol is a monoacylglycerol that plays a significant, multifaceted role in cellular signaling. As a key intermediate in glycerolipid metabolism, its functions extend beyond that of a simple metabolic precursor. This technical guide provides a comprehensive overview of the biological importance of this compound, with a particular focus on its involvement in critical cell signaling pathways. For experimental clarity and relevance, this guide will also extensively reference the well-studied, cell-permeable analog, 1-Oleoyl-2-acetyl-sn-glycerol (OAG), which is widely used to mimic the endogenous functions of diacylglycerol (DAG) and, by extension, provides insights into the signaling cascades initiated by this compound.

This document will delve into the synthesis and metabolism of this compound, its interaction with key signaling proteins, and its downstream physiological effects. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts targeting these pathways.

Biosynthesis and Metabolism of this compound

This compound is primarily generated through the hydrolysis of diacylglycerols or triacylglycerols.[1] The Kennedy pathway, or the sn-glycerol-3-phosphate pathway, is the principal route for the de novo synthesis of 1,2-diacyl-sn-glycerols, which can then be hydrolyzed to this compound.[2] Conversely, it can be acylated to form diacylglycerols and subsequently triacylglycerols for energy storage.[1] A key metabolic fate of this compound is its phosphorylation by diacylglycerol kinase (DGK) to form phosphatidic acid (PA), a signaling molecule in its own right.[3][4] This conversion terminates DAG-mediated signaling while initiating PA-dependent pathways.

References

- 1. Activation of TRPC channels contributes to OA-NO2-induced responses in guinea-pig dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

1-Oleoyl-sn-glycerol: A Key Metabolic Intermediate in Glycerolipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-sn-glycerol is a monoacylglycerol that plays a crucial role as a metabolic intermediate in the complex network of glycerolipid metabolism.[1] As a product of the breakdown of triacylglycerols and diacylglycerols and a precursor for the synthesis of various bioactive lipids, it sits at a critical juncture of lipid storage, mobilization, and signaling pathways. Understanding the enzymatic processes that govern its synthesis and degradation, as well as its downstream signaling functions, is paramount for researchers in lipid biology and professionals involved in the development of therapeutics targeting metabolic and signaling disorders. This technical guide provides a comprehensive overview of the role of this compound, with a focus on its metabolic pathways, the enzymes involved, and detailed experimental protocols for its study.

Introduction to this compound

This compound, a 1-monoacylglycerol, consists of a glycerol backbone with one oleic acid molecule esterified at the sn-1 position.[1] Oleic acid is a monounsaturated omega-9 fatty acid, and the stereospecific numbering (sn) indicates the specific configuration of the acyl group on the glycerol molecule.[1] This precise structure is critical for its recognition by and interaction with various enzymes involved in its metabolism.[1]

As an intermediate, this compound is central to the glycerolipid/free fatty acid (GL/FFA) cycle, a continuous process of triacylglycerol breakdown (lipolysis) and resynthesis (lipogenesis).[2] This cycle is not merely a futile energy-consuming process but a key regulatory hub for maintaining energy homeostasis.

Metabolic Pathways Involving this compound

The cellular concentration and flux of this compound are tightly regulated by the coordinated action of several enzymes. It is primarily formed through the hydrolysis of larger glycerolipids and serves as a substrate for the synthesis of diacylglycerols and other complex lipids.

Biosynthesis of this compound

This compound is predominantly generated through the catabolism of triacylglycerols (TAGs) and diacylglycerols (DAGs). The key enzymes in this process are:

-

Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL): These lipases sequentially hydrolyze TAGs to DAGs and then to monoacylglycerols.

-

Diacylglycerol Lipase (DAGL): This enzyme specifically hydrolyzes DAGs to produce monoacylglycerols.

Catabolism of this compound

The primary route for the degradation of this compound is its hydrolysis into free oleic acid and glycerol. This reaction is mainly catalyzed by:

-

Monoacylglycerol Lipase (MAGL): This serine hydrolase is the key enzyme responsible for the breakdown of monoacylglycerols. MAGL plays a critical role in terminating the signaling of 2-arachidonoylglycerol (2-AG), an endocannabinoid, but also acts on other monoacylglycerols like this compound.

Conversion to Other Glycerolipids

This compound can be re-acylated to form diacylglycerols, which can then be further converted to triacylglycerols for energy storage or used as signaling molecules. The key enzyme in this step is:

-

Monoacylglycerol Acyltransferase (MGAT): This enzyme catalyzes the transfer of a fatty acyl-CoA to a monoacylglycerol to form a diacylglycerol.

The overall metabolic flow is depicted in the following diagram:

Signaling Roles of this compound and its Derivatives

While this compound itself is primarily a metabolic intermediate, its phosphorylated derivative, 1-oleoyl-sn-glycero-3-phosphate, also known as lysophosphatidic acid (LPA), is a potent signaling molecule. LPA exerts its effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6.

Activation of LPA receptors initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes, including cell proliferation, migration, and survival. The major signaling pathways activated by LPA are:

-

Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).

-

Gi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activation of the Ras-MAPK pathway.

-

G12/13 Pathway: Activation of Rho GTPases, which regulate the actin cytoskeleton and are involved in cell motility and shape.

-

Gs Pathway: Stimulation of adenylyl cyclase and an increase in cAMP levels.

The signaling cascade initiated by 1-oleoyl-LPA is illustrated below:

Quantitative Data

Precise quantitative data for the kinetics of enzymes acting on this compound and its cellular concentrations are not extensively reported and can vary significantly depending on the cell type and metabolic state. However, data from related enzymes and substrates provide valuable context.

Table 1: Kinetic Parameters of Enzymes in Glycerolipid Metabolism

| Enzyme | Substrate(s) | Organism/Tissue | Km | Vmax | Reference |

| Diacylglycerol acyltransferase (DGAT1) | Oleoyl-CoA | Brassica napus | Sigmoidal kinetics | - | |

| 1-Acyl-sn-glycero-3-phosphocholine O-acyltransferase | Oleoyl-CoA, 1-Acyl-GPC | Mouse brain microsomes | 11 µM (Oleoyl-CoA), 107 µM (1-Acyl-GPC) | 6.1 nmol min-1 mg-1 | |

| Monoacylglycerol Lipase (MAGL) Inhibitor | Pristimerin | Recombinant human | IC50 = 93 nM | - | |

| Monoacylglycerol Lipase (MAGL) Inhibitor | Euphol | Recombinant human | IC50 = 315 nM | - |

Table 2: Cellular and Tissue Concentrations of Related Lipids

| Lipid | Tissue/Cell Type | Concentration | Reference |

| 1-oleoyl-2-acetyl-sn-glycerol (OAG) induced intracellular Na+ | Wild-type mouse muscle cells | 8 ± 0.1 mM (basal) to 9.4 ± 0.7 mM | |

| 1-oleoyl-LPA (in plasma) | Human | 0.1 µM to 10 µM (in serum) |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Diagram:

Methodology:

-

Sample Preparation and Lipid Extraction:

-

Homogenize tissue samples or lyse cells in a suitable buffer on ice.

-

Perform lipid extraction using a modified Bligh and Dyer method or a methyl-tert-butyl ether (MTBE) based protocol.

-

Add an appropriate internal standard (e.g., a deuterated or 13C-labeled monoacylglycerol) to the sample prior to extraction for accurate quantification.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

Liquid Chromatography:

-

Use a reversed-phase column (e.g., C18) for separation.

-

Employ a gradient elution with a binary solvent system, such as:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

-

The gradient can be optimized to achieve good separation of monoacylglycerols from other lipid classes.

-

-

Mass Spectrometry:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Perform multiple reaction monitoring (MRM) for quantification. The precursor ion for this compound ([M+NH4]+) is m/z 374.3.

-

A characteristic product ion resulting from the neutral loss of the glycerol headgroup and ammonia can be monitored for fragmentation (e.g., m/z 265.2 for the oleoyl acylium ion).

-

-

Data Analysis:

-

Construct a calibration curve using a series of known concentrations of a this compound standard.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Monoacylglycerol Lipase (MAGL) Activity Assay

This protocol outlines a colorimetric method to determine the activity of MAGL in biological samples.

Assay Principle:

This assay utilizes a synthetic substrate that, upon hydrolysis by MAGL, releases a product that can react with a chromogenic agent to produce a colored compound, which can be measured spectrophotometrically. A common approach involves a thioester analog of a monoacylglycerol and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., 10 mM Tris-HCl, pH 8.0.

-

Substrate Solution: A thioester-containing analog of a monoacylglycerol (e.g., arachidonoyl-1-thio-glycerol).

-

Chromogenic Agent: DTNB solution.

-

Enzyme Source: Cell or tissue lysate containing MAGL.

-

(Optional) Inhibitor: A specific MAGL inhibitor (e.g., JZL184) to determine MAGL-specific activity.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme source to the assay buffer.

-

To determine MAGL-specific activity, pre-incubate a set of samples with the MAGL inhibitor.

-

Initiate the reaction by adding the substrate solution.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction and add the DTNB solution.

-

Measure the absorbance at a wavelength appropriate for the colored product (e.g., 412 nm for the product of DTNB reaction).

-

-

Data Analysis:

-

Calculate the rate of the reaction from the change in absorbance over time.

-

Subtract the rate obtained in the presence of the inhibitor from the total rate to determine the MAGL-specific activity.

-

Enzyme activity can be expressed in units such as nmol of product formed per minute per mg of protein.

-

Conclusion

This compound is a pivotal metabolic intermediate that links the storage and mobilization of fatty acids with the generation of potent lipid signaling molecules. Its metabolism is finely tuned by a series of enzymes that represent potential therapeutic targets for a range of metabolic disorders. The experimental approaches detailed in this guide provide a foundation for researchers to further investigate the intricate roles of this compound in health and disease. Future studies focusing on precise quantification of its metabolic flux and a deeper understanding of its direct and indirect signaling functions will be crucial for a complete picture of its biological significance.

References

1-Oleoyl-sn-glycerol: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-sn-glycerol (1-OG) is a monoacylglycerol, a class of lipids that play crucial roles as signaling molecules and metabolic intermediates. It consists of a glycerol backbone esterified with oleic acid at the sn-1 position. As an endogenous lipid, 1-OG and its analogs are integral to the study of lipid-mediated signaling pathways, particularly those involving protein kinase C (PKC) and intracellular calcium dynamics. Its discovery and subsequent characterization have provided valuable tools for dissecting complex cellular processes. This technical guide provides an in-depth overview of the foundational knowledge of 1-OG, focusing on its physicochemical properties, biological activities, and the experimental protocols used for its study.

Discovery and Initial Characterization

This compound was identified as a fatty ester from the roots of Rhazya stricta, a plant in the Apocynaceae family[1][2]. Its initial characterization focused on determining its chemical structure and basic physical properties. Much of the early functional characterization was performed using its synthetic, cell-permeable analog, 1-Oleoyl-2-acetyl-sn-glycerol (OAG). OAG became a widely used research tool because it effectively mimics the action of endogenously produced diacylglycerol (DAG), a critical second messenger, allowing researchers to probe DAG-mediated signaling pathways with greater control[3][4].

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₀O₄ | |

| Molecular Weight | 356.54 g/mol | |

| CAS Number | 129784-87-8 | |

| Appearance | White to Off-White Solid; Waxy Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage Temperature | -20°C, under inert atmosphere, hygroscopic | |

| Predicted Boiling Point | 483.3 ± 35.0 °C | |

| Predicted Density | 0.969 ± 0.06 g/cm³ | |

| Predicted pKa | 13.16 ± 0.20 |

Biological Activity and Signaling Pathways

1-OG and its analog OAG are potent activators of several key signaling cascades. Their primary mechanism involves mimicking endogenous diacylglycerol (DAG), which is produced by the hydrolysis of membrane phospholipids by phospholipase C (PLC).

Protein Kinase C (PKC) Activation

One of the most well-characterized functions of 1-OG and OAG is the activation of calcium-dependent protein kinase C (PKC) isoforms. In its inactive state, PKC is cytosolic. Upon generation of DAG and an increase in intracellular calcium, PKC translocates to the plasma membrane where it binds to DAG and phosphatidylserine, leading to its activation. Activated PKC then phosphorylates a wide array of substrate proteins, regulating processes such as cell growth, differentiation, and apoptosis. OAG has been shown to activate PKC in various cell types, including platelets and rat islets, leading to downstream physiological responses like protein phosphorylation and insulin release.

Intracellular Calcium ([Ca²⁺]i) Mobilization

OAG is a potent modulator of intracellular calcium homeostasis. It induces a rapid influx of extracellular Ca²⁺ and can also trigger the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER). This effect is often mediated by the activation of specific ion channels in the plasma membrane.

-

TRPC Channel Activation: OAG directly activates members of the Transient Receptor Potential Canonical (TRPC) family of non-selective cation channels, specifically TRPC3 and TRPC6. These channels are permeable to both Ca²⁺ and Na⁺. Their activation leads to membrane depolarization and a sustained increase in intracellular calcium levels, which can then trigger a multitude of calcium-dependent processes. In contrast, OAG, via PKC activation, can inhibit other TRPC channels like TRPC4 and TRPC5, highlighting a complex regulatory network.

-

Store-Operated Calcium Entry (SOCE): In some cell types, OAG has been shown to deplete ER Ca²⁺ stores, which in turn activates store-operated calcium entry (SOCE), a major pathway for capacitative calcium influx. However, other studies indicate that OAG-activated Ca²⁺ entry is a distinct mechanism from the classical SOCE pathway triggered by ER store depletion alone.

Interaction with G-Protein Coupled Receptors (GPCRs)

While direct, high-affinity binding of 1-OG to GPCRs is not firmly established, related monoacylglycerols are known ligands for lipid-sensing GPCRs. Notably, 2-Oleoyl-glycerol (2-OG) is an endogenous agonist for GPR119, a receptor involved in glucose homeostasis and incretin release. The orphan receptor GPR55 is activated by certain lysophospholipids and has been studied in the context of cannabinoid signaling, but a direct role for 1-OG has not been clearly defined.

Quantitative Data on Biological Activity

The following table summarizes quantitative data from studies using the analog OAG to characterize cellular responses.

| Parameter | Cell Type | OAG Concentration | Observed Effect | Source |

| PKC Activation | Rat Islet Homogenates | 5-500 µM | Dose-related activation of PKC | |

| Insulin Release | Rat Islets | 50-500 µM | Dose-related stimulation of insulin release | |

| Ca²⁺ Current Inhibition | GH3 Pituitary Cells | 4-60 µM (IC₅₀ ≈ 25 µM) | Reversible reduction of L-type and T-type Ca²⁺ currents | |

| Intracellular Ca²⁺ Elevation | Muscle Fibers | 100 µM | Significant increase in intracellular Ca²⁺ concentration | |

| Intracellular Na⁺ Elevation | Wild-type Muscle Fibers | 100 µM | 18% increase in intracellular Na⁺ (from 8 to 9.4 mM) | |

| Cation Influx | Arterial Smooth Muscle Cells | 80 µM | Induction of Ba²⁺ entry (surrogate for Ca²⁺) via ROCs | |

| ER Ca²⁺ Depletion | PMF-derived ECFCs | 50 µM | Rapid decrease in ER Ca²⁺ concentration |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of 1-OG and its analogs. Below are generalized protocols for key experiments cited in the literature.

Protocol 1: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This ratiometric method allows for the quantification of intracellular calcium concentrations by measuring the fluorescence emission of the dye Fura-2 at two different excitation wavelengths.

1. Reagent Preparation:

- Loading Buffer: Prepare a physiological salt solution (e.g., HBSS or HEPES-buffered saline) without phenol red. pH to 7.4.

- Fura-2 AM Stock Solution: Dissolve Fura-2 AM powder in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM. Store at -20°C, protected from light and moisture.

- Working Loading Solution: Immediately before use, dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM. Vortex vigorously to disperse the dye. The addition of a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye solubilization.

2. Cell Loading:

- Culture cells on glass coverslips suitable for microscopy.

- Aspirate the culture medium and wash the cells once with the loading buffer.

- Add the Fura-2 AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal time and concentration should be determined empirically for each cell type.

- After incubation, wash the cells twice with loading buffer to remove extracellular dye.

- Incubate the cells for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

3. Imaging and Data Acquisition:

- Mount the coverslip onto a perfusion chamber on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and a detector to capture emission at ~510 nm.

- Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

- Apply 1-OG or OAG (at the desired final concentration) to the cells via the perfusion system.

- Record the change in the F340/F380 fluorescence ratio over time. An increase in the ratio corresponds to an increase in intracellular calcium.

4. Data Analysis:

- The ratio of fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration.

- For absolute quantification, a calibration can be performed at the end of each experiment using ionophores (e.g., ionomycin) in Ca²⁺-free (with EGTA) and Ca²⁺-saturating solutions to determine Rmin and Rmax, respectively.

// Nodes

A [label="Prepare Fura-2 AM\nWorking Solution (1-5 µM)", fillcolor="#F1F3F4", fontcolor="#202124"];

B [label="Wash Cultured Cells\nwith Buffer", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="Incubate Cells with Fura-2 AM\n(30-60 min, 37°C, dark)", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="Wash to Remove\nExtracellular Dye", fillcolor="#F1F3F4", fontcolor="#202124"];

E [label="De-esterification\n(20-30 min, RT, dark)", fillcolor="#FBBC05", fontcolor="#202124"];

F [label="Mount on Microscope\n& Acquire Baseline Ratio (F340/F380)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G [label="Apply 1-OG/OAG", fillcolor="#EA4335", fontcolor="#FFFFFF"];

H [label="Record Ratio Change\nOver Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];

I [label="Analyze Data\n(Ratio vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

A -> C;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

H -> I;

}

Protocol 2: General Enzymatic Assay for Lipid Quantification

Enzymatic assays provide a high-throughput and sensitive method for quantifying specific lipids, including mono- and diacylglycerols, by using enzymes that produce a detectable signal (colorimetric or fluorometric).

1. Lipid Extraction (from cells or tissue):

- Homogenize the biological sample.

- Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol solvent system to separate lipids from aqueous components.

- Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

- Resuspend the lipid extract in a buffer containing a detergent (e.g., Triton X-100) to form micelles, making the lipids accessible to aqueous-phase enzymes.

2. Enzymatic Reaction:

- Use a commercially available kit or a custom-developed assay. A common principle involves a lipase to release glycerol from the acylglycerol backbone.

- The released glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate.

- Glycerol-3-phosphate is oxidized by glycerol phosphate oxidase, producing hydrogen peroxide (H₂O₂).

3. Signal Detection:

- The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.

- Measure the absorbance or fluorescence using a microplate reader.

4. Quantification:

- Create a standard curve using known concentrations of this compound.

- Calculate the concentration of 1-OG in the unknown samples by interpolating their signal values from the standard curve.

Conclusion

This compound and its widely used synthetic analog, OAG, are pivotal molecules in lipid research. Their initial discovery and characterization have paved the way for a deeper understanding of diacylglycerol-mediated signaling. They are established activators of Protein Kinase C and potent modulators of intracellular calcium via the activation of TRPC channels. The experimental protocols outlined in this guide provide a framework for investigating the multifaceted roles of these lipids in cellular physiology. For researchers in drug development, understanding these pathways is critical, as their dysregulation is implicated in numerous diseases, offering potential targets for novel therapeutic interventions. Future research will likely continue to uncover more specific binding partners and signaling roles for 1-OG, further cementing its importance in the field of lipidomics and cell signaling.

References

The Pivotal Role of 1-Oleoyl-sn-glycerol in Plant Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-sn-glycerol, a monoacylglycerol (MAG), is a crucial intermediate in the intricate network of plant lipid metabolism. Comprising a glycerol backbone esterified with oleic acid at the sn-1 position, this molecule is centrally positioned at the crossroads of glycerolipid synthesis and degradation. Its metabolic fate dictates the flux towards energy storage in the form of triacylglycerols (TAGs) or the generation of signaling molecules that mediate various physiological responses. This technical guide provides an in-depth exploration of the functions of this compound, detailing its metabolic pathways, associated enzymatic activities, and its role in cellular signaling. The guide also presents quantitative data and detailed experimental protocols to facilitate further research in this critical area of plant biology.

Biosynthesis and Catabolism of this compound

The concentration of this compound in plant cells is tightly regulated through a balance of synthetic and degradative pathways, primarily occurring in the endoplasmic reticulum (ER) and plastids.

Biosynthesis:

This compound is primarily generated through the hydrolysis of more complex glycerolipids:

-

From Diacylglycerol (DAG): Diacylglycerol lipases can hydrolyze 1-oleoyl-2-acyl-sn-glycerol to produce this compound.

-

From Triacylglycerol (TAG): The breakdown of TAGs, the main storage lipids in plants, is a stepwise process. Hormone-sensitive lipase-like enzymes and other triacylglycerol lipases sequentially remove fatty acids, with monoacylglycerol lipase (MAGL) catalyzing the final step of hydrolyzing this compound to glycerol and free oleic acid.

Catabolism:

The primary catabolic fate of this compound is its hydrolysis by monoacylglycerol lipases (MAGLs). This reaction releases oleic acid, which can be activated to oleoyl-CoA and enter β-oxidation for energy production or be re-incorporated into other lipids, and glycerol, which can be phosphorylated to glycerol-3-phosphate for use in glycolysis or gluconeogenesis.[1][2]

Alternatively, this compound can be acylated to form diacylglycerols.

The Kennedy Pathway: A Central Role in Triacylglycerol Synthesis

This compound is a key precursor in the de novo synthesis of TAGs via the Kennedy pathway, which is particularly active in oilseed crops during seed development.[3] The initial steps of this pathway lead to the formation of lysophosphatidic acid (LPA), which is structurally related to this compound.

The synthesis of TAG begins with the acylation of glycerol-3-phosphate. In plants, fatty acid synthesis occurs in the plastids, producing oleic acid (18:1)-ACP, among other fatty acids.[4] This oleic acid is then incorporated into glycerolipids.

The key enzymatic steps are:

-

Glycerol-3-phosphate acyltransferase (GPAT): This enzyme catalyzes the transfer of an acyl group from acyl-CoA or acyl-ACP to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA). When oleic acid is the acyl donor, this results in this compound-3-phosphate.[5]

-

Lysophosphatidic acid acyltransferase (LPAAT): LPAAT acylates the sn-2 position of LPA to form phosphatidic acid (PA). Plant LPAATs can utilize a variety of acyl-CoAs, and their selectivity influences the final fatty acid composition of the TAG.

-

Phosphatidic acid phosphatase (PAP): PAP dephosphorylates PA to yield diacylglycerol (DAG).

-

Diacylglycerol acyltransferase (DGAT): In the final step, DGAT acylates the free hydroxyl group at the sn-3 position of DAG to produce TAG.

This compound can be phosphorylated by an acylglycerol kinase to form this compound-3-phosphate (LPA), which then enters the Kennedy pathway at the second step.

Signaling Functions of this compound Derivatives

While this compound itself is not a primary signaling molecule, its phosphorylated derivative, this compound-3-phosphate (lysophosphatidic acid or LPA), is a potent lipid mediator in plants, involved in various stress responses.

LPA is synthesized in plant cells as an intermediate in lipid biosynthesis. Its accumulation can be triggered by various biotic and abiotic stresses. LPA can then act as a signaling molecule, though the specific receptors and downstream pathways in plants are still being elucidated. In animal systems, LPA binds to specific G protein-coupled receptors (GPCRs) to initiate a variety of cellular responses. It is hypothesized that a similar mechanism may exist in plants.

The proposed signaling cascade initiated by LPA involves:

-

LPA binding to a putative receptor: This interaction is thought to activate downstream signaling components.

-

Activation of downstream effectors: This can include the activation of phospholipases, protein kinases, and changes in intracellular calcium concentrations.

-

Cellular response: The ultimate outcome can be the modulation of gene expression, leading to enhanced stress tolerance, changes in growth and development, or other physiological adjustments.

Quantitative Data on Oleic Acid Metabolism

The following tables summarize quantitative data related to oleic acid metabolism in plants, providing insights into the dynamics of this compound and its derivatives.

Table 1: Oleic Acid Content in Developing Oil Palm Mesocarp

| Developmental Stage | Oleic Acid Content (nmol/g) | Oleic Acid as % of Total Free Fatty Acids | Oleic Acid as % of Total Unsaturated Fatty Acids |

| MT1 | 4,549.25 | 48.85 | 68.87 |

| MT2 | 26,021.06 | 56.88 | 78.20 |

| MT3 | 30,396.86 | 50.51 | 73.31 |

| Data from a study on thin-shelled oil palm, highlighting the dynamic changes in oleic acid content during fruit development. |

Table 2: Relative Flux of Newly Synthesized Fatty Acids in Tobacco Leaves

| Plant Line | Initial Rate of Fatty Acid Accumulation in ER Lipids (DPM µg chl⁻¹ min⁻¹) | Initial Rate of Fatty Acid Accumulation in Plastid Lipids (DPM µg chl⁻¹ min⁻¹) |

| Wild-Type | Not specified | Not specified |

| High Oleic (HO) | 34.9 ± 4.6 | 3.6 ± 0.6 |

| This data indicates a 9-fold higher flux of newly synthesized fatty acids into the eukaryotic pathway (ER-localized lipids) compared to the prokaryotic pathway (plastid-localized lipids) in high oleic tobacco leaves. |

Table 3: Substrate Selectivity of Plant Lysophosphatidic Acid Acyltransferases (LPAATs)

| LPAAT Source | Substrates | Ratio of 18:1 to 18:2 Incorporation | Ratio of 18:1 to 16:0 Incorporation |

| Various Plant Species | 18:1-CoA and 18:2-CoA | 0.4 - 1.4 | - |

| Various Plant Species | 18:1-CoA and 16:0-CoA | - | 2.1 - 8.6 |

| Oil Palm Kernel | 18:1-CoA and 16:0-CoA | - | Comparable rates |

| These ratios indicate a low selectivity between oleoyl-CoA (18:1) and linoleoyl-CoA (18:2) as substrates for LPAATs from various plant species, while there is a general preference for 18:1 over palmitoyl-CoA (16:0). |

Experimental Protocols

Protocol 1: Lipid Extraction from Plant Tissue for LC-MS Analysis

This protocol is adapted for the extraction of glycerolipids from plant vegetative tissue.

Materials:

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Solvent-resistant tubes (e.g., glass with Teflon-lined caps)

-

Isopropanol (pre-heated to 75°C)

-

Chloroform

-

Methanol

-

0.9% (w/v) KCl solution

-

Centrifuge capable of 4,000 x g at 4°C

-

Nitrogen gas stream for drying

Procedure:

-

Sample Collection and Homogenization:

-

Harvest approximately 1 g of fresh plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Enzyme Inactivation:

-

Transfer the powdered tissue to a solvent-resistant tube.

-

Add 3 mL of pre-heated isopropanol (75°C) to the tube.

-

Incubate at 75°C for 15 minutes to inactivate lipases.

-

-

Lipid Extraction:

-

Allow the sample to cool to room temperature.

-

Add 1.5 mL of chloroform and 0.6 mL of water. Vortex thoroughly for 1 minute.

-

Incubate at room temperature for 1 hour with occasional shaking.

-

-

Phase Separation:

-

Add 1.5 mL of chloroform and 1.5 mL of 0.9% KCl. Vortex vigorously.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Collection of Lipid Phase:

-

Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

-

Drying and Storage:

-

Evaporate the chloroform under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for LC-MS analysis.

-

Store the lipid extract at -80°C until analysis.

-

Protocol 2: Monoacylglycerol Lipase (MAGL) Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure MAGL activity in plant protein extracts.

Materials:

-

Plant protein extract (see Protocol 1 for extraction, but without organic solvents; use an aqueous extraction buffer)

-

MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis)

-

MAGL-specific inhibitor (for control experiments)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em wavelengths dependent on the substrate)

Procedure:

-

Sample Preparation:

-

Prepare plant protein extracts in ice-cold MAGL Assay Buffer.

-

Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

-

-

Reaction Setup:

-

In a 96-well black microplate, add the following to each well:

-

Sample wells: 50 µL of protein extract (diluted to an appropriate concentration) and 50 µL of MAGL Assay Buffer.

-

Inhibitor control wells: 50 µL of protein extract, MAGL-specific inhibitor (at a final concentration sufficient for complete inhibition), and MAGL Assay Buffer to a final volume of 100 µL.

-

Blank wells: 100 µL of MAGL Assay Buffer.

-

-

-

Initiation of Reaction:

-

Add the fluorogenic MAGL substrate to all wells to a final concentration recommended by the manufacturer.

-

-

Measurement:

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Incubate the plate at a suitable temperature (e.g., 30°C) and take kinetic readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Calculate the rate of the reaction (change in fluorescence per unit time) for the sample and inhibitor control wells.

-

The MAGL-specific activity is the difference between the rate of the sample and the rate of the inhibitor control.

-

Express the activity as units per mg of protein (e.g., nmol of product released/min/mg protein).

-

Protocol 3: Western Blotting for Plant Lipid Metabolism Enzymes

This protocol provides a general procedure for the detection of specific enzymes involved in this compound metabolism.

Materials:

-

Plant protein extract

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and blotting apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Primary antibody specific to the target enzyme

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera or X-ray film)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Protein Extraction and Quantification:

-

Extract total proteins from plant tissue using a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration.

-

-

Sample Preparation and SDS-PAGE:

-

Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

-

Electrotransfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

Conclusion

This compound holds a central and multifaceted role in plant lipid metabolism. It is not merely a transient intermediate but a critical branching point that influences the balance between energy storage and the generation of signaling molecules. A thorough understanding of the enzymes that regulate its synthesis and degradation, as well as the downstream pathways it feeds into, is essential for efforts aimed at improving oil content and quality in crops and for deciphering the complex signaling networks that govern plant responses to their environment. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the pivotal functions of this compound in plant biology.

References

- 1. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant Lysophosphatidic Acids: A Rich Source for Bioactive Lysophosphatidic Acids and Their Pharmacological Applications [jstage.jst.go.jp]

The Intracellular Journey of 1-Oleoyl-sn-glycerol: A Technical Guide to its Cellular Localization, Transport, and Signaling Roles

For Immediate Release

This technical guide provides a comprehensive overview of the cellular localization, transport mechanisms, and signaling functions of 1-Oleoyl-sn-glycerol (1-OG), a key bioactive monoacylglycerol. This document is intended for researchers, scientists, and drug development professionals interested in the intricate roles of lipid metabolism in cellular processes and disease.

Introduction to this compound (1-OG)

This compound (1-OG) is a monoacylglycerol composed of a glycerol backbone esterified with the omega-9 unsaturated fatty acid, oleic acid, at the sn-1 position. As a fundamental intermediate in glycerolipid metabolism, 1-OG plays a crucial role in the synthesis and breakdown of more complex lipids, such as triglycerides and phospholipids. Beyond its metabolic functions, 1-OG and its derivatives act as important signaling molecules, modulating a variety of cellular pathways. Understanding the spatiotemporal distribution and movement of 1-OG within the cell is critical for elucidating its physiological and pathophysiological significance.

Cellular Localization of this compound

The subcellular distribution of 1-OG is intimately linked to the sites of its synthesis and utilization. The primary locations for 1-OG are the endoplasmic reticulum and lipid droplets.

-

Endoplasmic Reticulum (ER): The ER is the central hub for the synthesis of most cellular lipids, including glycerolipids. It is within the ER membrane that the enzymes responsible for the acylation of glycerol-3-phosphate and subsequent steps leading to the formation of 1-OG are located. The ER serves as the primary site of 1-OG biosynthesis.

-

Lipid Droplets (LDs): These organelles are specialized for the storage of neutral lipids, such as triacylglycerols and sterol esters. Lipid droplets are known to bud off from the ER membrane, and they maintain close contact with the ER, which facilitates the bidirectional transport of lipids and proteins between these two compartments[1]. Enzymes involved in triacylglycerol synthesis, such as monoacylglycerol O-acyltransferase 1 (MGAT1), which utilizes 1-OG as a substrate, are found localized to both the ER and lipid droplets[2]. This dual localization underscores the role of 1-OG as a precursor for triglyceride synthesis within these storage organelles. Mature lipid droplets remain connected to the ER through a hemi-membranous bridge, allowing for the efficient transfer of lipids like 1-OG[1].

-

Plasma Membrane and Other Membranes: While the bulk of 1-OG is found in the ER and lipid droplets, it is also a component of other cellular membranes, including the plasma membrane. Its presence in these membranes is largely transient, as it is either incorporated into more complex lipids or participates in signaling events.

Transport Mechanisms of this compound

The movement of 1-OG from its site of synthesis in the ER to other cellular compartments is a complex process involving both non-vesicular and potentially vesicular transport mechanisms.

Non-Vesicular Transport

Non-vesicular transport is a rapid mechanism for lipid movement between organelles that does not involve transport vesicles. This process is crucial for organelles that are not part of the traditional secretory pathway, such as mitochondria.

-

Protein-Mediated Transport: A key mechanism for the intracellular transport of monoacylglycerols is facilitated by lipid transport proteins (LTPs). Fatty Acid-Binding Proteins (FABPs) have been shown to bind monoacylglycerols, suggesting their role in shuttling these lipids through the aqueous cytoplasm[3][4]. Specifically, Liver Fatty Acid-Binding Protein (LFABP) has been demonstrated to bind sn-2 monoolein, a close isomer of 1-OG, and facilitate its transfer to phospholipid membranes via an aqueous diffusion mechanism. The uptake of monoacylglycerols into intestinal cells has also been shown to be a protein-mediated process, potentially involving fatty acid transport proteins (FATPs) and plasma membrane fatty acid-binding proteins (FABPpm).

-

Membrane Contact Sites (MCSs): The close apposition of the ER with other organelles, such as mitochondria and the plasma membrane, forms specialized regions called membrane contact sites. These sites are hubs for the non-vesicular exchange of lipids and ions. It is highly probable that 1-OG is transported at these interfaces, allowing for its rapid distribution throughout the cell. The ER maintains extensive contact with lipid droplets throughout their lifecycle, which is essential for the exchange of lipids and proteins.

Vesicular Transport

Vesicular transport involves the budding of small, membrane-enclosed vesicles from a donor organelle and their subsequent fusion with an acceptor organelle. While non-vesicular transport is considered the primary mode for many lipids, vesicular trafficking also plays a role.

-

ER-Golgi Trafficking: The transport of lipids from the ER to the Golgi apparatus is a critical step in the secretory pathway. Monoacylglycerols have been shown to influence the structure and function of the Golgi. Elevated levels of monoacylglycerols can lead to the dispersal of the Golgi and alter the localization of coatomer proteins (COPI and COPII), which are essential for the formation of transport vesicles. This suggests that monoacylglycerols like 1-OG can modulate vesicular trafficking between the ER and Golgi, and their own transport may be, in part, mediated by these vesicles.

The following diagram illustrates the key transport pathways of this compound.

References

- 1. Frontiers | A Unique Junctional Interface at Contact Sites Between the Endoplasmic Reticulum and Lipid Droplets [frontiersin.org]

- 2. bmbreports.org [bmbreports.org]

- 3. Liver fatty acid-binding protein binds monoacylglycerol in vitro and in mouse liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of 1-Oleoyl-sn-glycerol

Audience: Researchers, scientists, and drug development professionals involved in lipidomics, signal transduction, and metabolic disease research.

Introduction

1-Oleoyl-sn-glycerol (1-OG) is a monoacylglycerol (MAG) that plays a crucial role as a bioactive lipid. As an endogenous ligand and a key intermediate in the metabolism of triglycerides and phospholipids, 1-OG is involved in various physiological and pathological processes. It is a product of triglyceride breakdown and can be further metabolized or act as a signaling molecule, for instance by activating protein kinase C (PKC). Given its low abundance and signaling role, a highly sensitive and specific analytical method is required for its accurate quantification in biological matrices. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of this compound.

Signaling Pathway Involvement